molecular formula C12H12ClIN2O2 B8221746 tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B8221746
M. Wt: 378.59 g/mol
InChI Key: HLSJKOJUCYIDIT-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic organic compound. It features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring. The compound is substituted with a tert-butyl ester group at the 1-position, a chlorine atom at the 7-position, and an iodine atom at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrrolo[2,3-c]pyridine derivatives.

    Chlorination: The chlorine atom at the 7-position can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate would involve large-scale halogenation and esterification processes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives of the pyrrolo[2,3-c]pyridine core.

    Coupling Products: Biaryl or alkyne-linked derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis.

Biology and Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Biological Probes: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

    Agrochemicals: Explored for use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism by which tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

  • Substitution Pattern : The specific substitution pattern of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate provides unique electronic and steric properties.
  • Reactivity : The combination of chlorine and iodine atoms allows for diverse chemical transformations, making it a versatile intermediate.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-15-10(13)9(7)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJKOJUCYIDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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